Enhanced Lipophilicity (XLogP3 = 1.8) vs. Unsubstituted Benzyl Alcohol (XLogP3 = 1.10): Improved Membrane Permeability for Drug Candidate Design
The target compound exhibits an XLogP3 value of 1.8, which is 0.7 units higher than that of unsubstituted benzyl alcohol (XLogP3 = 1.10) [1]. This increase in lipophilicity is attributed to the presence of the ethoxy and fluoro substituents, which reduce hydrogen bonding potential and enhance hydrophobic surface area [2]. Higher lipophilicity is associated with improved passive membrane permeability and blood-brain barrier penetration, making this compound a more favorable scaffold for CNS-targeted drug candidates compared to less lipophilic benzyl alcohol derivatives.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | Benzyl alcohol: 1.10 |
| Quantified Difference | +0.7 (64% increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
The 64% higher XLogP3 value directly translates to improved passive membrane permeability, enabling better oral bioavailability and CNS exposure for drug candidates derived from this building block.
- [1] PubChem. Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-. Compound Summary. National Center for Biotechnology Information. 2026. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/131261700. View Source
- [2] Plantaedb. Benzyl Alcohol. 2026. Available from: https://plantaedb.com/compound/benzyl-alcohol. View Source
